5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Overview
Description
“5-Fluoro-2-(methoxymethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 488713-34-4 . It has a molecular weight of 199.97 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BFO4 . The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-8-3-2-6 (10)4-7 (8)9 (11)12/h2-4,11-12H,5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, boronic acids are generally known to participate in various types of reactions. For instance, they are used in Suzuki couplings .
Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 199.97 g/mol . The compound has a topological polar surface area of 49.7 Ų .
Scientific Research Applications
Fluorescence Quenching and Mechanisms
- Fluorescence quenching studies of similar boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been investigated, revealing insights into quenching mechanisms and parameters like Stern-Volmer constant, quenching rate parameter, and kinetic distance, which might be relevant for 5-Fluoro-2-(methoxymethoxy)phenylboronic acid as well (Geethanjali et al., 2015).
Role in C-H Silylation
- Arylboronic acids, including those with fluoro and methoxy substituents, play a crucial role in regioselective silylation, which is significant in Suzuki-Miyaura coupling reactions. This suggests potential applications of this compound in organic synthesis (Ihara & Suginome, 2009).
Anticancer Potential
- Certain phenylboronic acid derivatives exhibit antiproliferative effects, indicating a potential for this compound in cancer research. This research highlights the importance of structure-activity relationships in developing novel anticancer agents (Psurski et al., 2018).
Building Blocks for Silicon-Containing Drugs
- Derivatives of phenylboronic acids, including those with fluoro and pyridyl groups, have been synthesized as potential building blocks for the development of silicon-containing drugs, suggesting a similar potential for this compound (Troegel et al., 2009).
Glucose Sensing Applications
- Studies have demonstrated the use of fluoro-containing phenylboronic acids in enzyme-free glucose sensing, which could potentially extend to this compound, offering insights into non-invasive glucose monitoring (Bao et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with diols, a functional group present in many biological molecules .
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c for stability . These properties may influence its bioavailability.
Result of Action
The compound’s ability to participate in cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity in cross-coupling reactions may be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in enzyme inhibition studies, where this compound can act as an inhibitor by binding to the active sites of enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications in cell biology and pharmacology. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with local biomolecules and influences cellular processes .
Properties
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIODVERFMLIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675327 | |
Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-34-4 | |
Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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